![molecular formula C16H25N3O B5625736 (3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-propylpyrrolidin-3-amine](/img/structure/B5625736.png)
(3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-propylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex molecules often involves the reduction of cyclic sulfonamide precursors, prepared via stereoselective intramolecular Heck reactions. This method enables the construction of molecules with the aryl sulfonyl moiety serving as both an N-protecting group and an aryl donor. For example, the double reduction of cyclic sulfonamides has been utilized for synthesizing related compounds, demonstrating an efficient means to construct molecules of this type (Evans, 2007).
Molecular Structure Analysis
Structural characterization and analysis often involve spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. These methods help in understanding the molecular geometry, electronic structure, and stereochemistry of the compounds. For instance, a combined experimental and theoretical study provided detailed insights into molecular and chemical properties, revealing the electrophilic and nucleophilic nature of a synthesized compound (Gültekin et al., 2020).
Chemical Reactions and Properties
The reactivity and functional group transformations in the synthesis of pyrrolidine derivatives often involve sequential reactions, such as alpha-aminoxylation/alpha-amination followed by Horner-Wadsworth-Emmons olefination. These methods facilitate the construction of complex molecules with desired stereochemistry and functional groups (Jha et al., 2010).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility are critical for understanding the behavior of chemical compounds. These properties are determined through experimental measurements and are essential for the practical handling and application of the compounds. However, specific physical property data for "(3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-propylpyrrolidin-3-amine" is not readily available in the literature reviewed.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, are fundamental aspects of compound characterization. The chemical behavior of related pyrrolidine derivatives under different conditions provides insights into their reactivity patterns and potential chemical transformations. For example, the study of the reaction of amines with trifluoromethyl-β-diketones under various conditions sheds light on the regiochemistry and mechanism of these reactions, which can be relevant to understanding the chemical properties of "this compound" (De Rosa et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-2-(N-methylanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-7-13-10-19(11-15(13)17)16(20)12-18(2)14-8-5-4-6-9-14/h4-6,8-9,13,15H,3,7,10-12,17H2,1-2H3/t13-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOQRPQTHVQLB-ZFWWWQNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)CN(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)CN(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5625685.png)
![3-chloro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5625697.png)
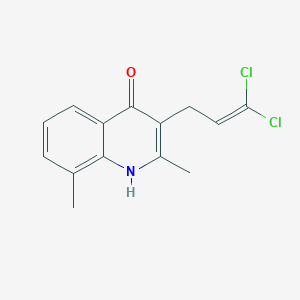
![4-[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]thiomorpholine](/img/structure/B5625706.png)
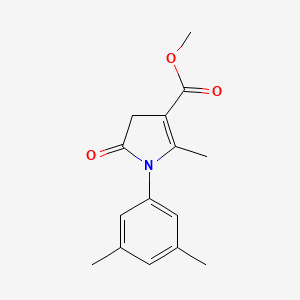
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-thienylacetyl)piperidine](/img/structure/B5625713.png)
![4-(1H-pyrazol-3-yl)-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5625719.png)
![1-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5625724.png)
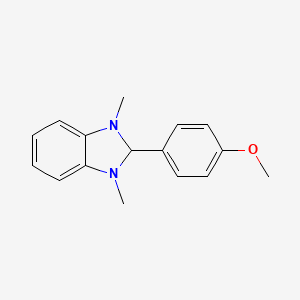
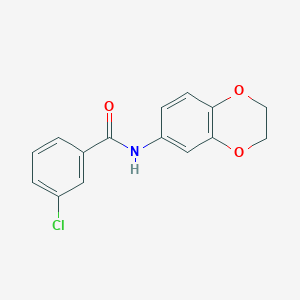
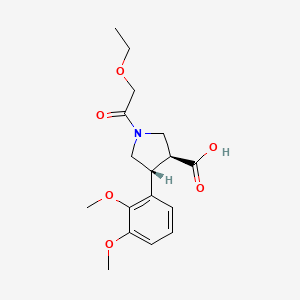
![[methyl(2-pyrrolidin-1-ylethyl)amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5625751.png)
![rel-(4aS,8aS)-2-[2-(2-phenylethoxy)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5625755.png)